molecular formula C22H20N2O2S B2563014 7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-27-2

7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Número de catálogo: B2563014
Número CAS: 900003-27-2
Peso molecular: 376.47
Clave InChI: BZFMHMCCKVTKAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This benzo[e]pyrazolo[1,5-c][1,3]oxazine derivative features a fused multi-ring system incorporating a thiophene moiety, a structure known to contribute to diverse biological activities. Compounds with this scaffold are of significant interest in early-stage drug discovery. The structure of this compound aligns with a class of molecules investigated for their potential interaction with central nervous system targets. Specifically, related pyrazolo-oxazine compounds have been studied as modulators of GABA A receptor subtypes, which are critical for neurological and psychiatric research . Furthermore, structurally similar 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds are documented in patents as potent inhibitors of phosphodiesterase 4B (PDE4B), indicating potential applications in research on inflammatory diseases, autoimmune disorders, and conditions of the central nervous system . The inclusion of a thiophene ring is a strategic isosteric replacement for a benzene ring, a common practice in medicinal chemistry to optimize the pharmacokinetic and binding properties of lead compounds . This product is provided for non-human research applications only. It is intended for use by qualified researchers in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

7-ethoxy-2-phenyl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-25-20-10-6-9-17-19-13-18(15-7-4-3-5-8-15)23-24(19)22(26-21(17)20)16-11-12-27-14-16/h3-12,14,19,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFMHMCCKVTKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo and oxazine family of compounds, which have been studied for their potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H18N2OS\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}\text{S}

This compound features a complex heterocyclic structure that contributes to its biological properties.

Research indicates that compounds within the pyrazolo and oxazine classes can exhibit various mechanisms of action:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory processes. For instance, compounds with similar structures have shown selective inhibition of COX enzymes, leading to anti-inflammatory effects .
  • Anticancer Activity : Certain benzoxazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in tumor progression .
  • Antimicrobial Properties : Some derivatives have shown limited antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes; reduced edema
AnticancerCytotoxicity against solid tumors
AntimicrobialActivity against certain bacterial pathogens

Case Studies

  • Anti-inflammatory Study :
    A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models. The most potent derivative showed an IC50 value significantly lower than that of standard anti-inflammatory drugs like celecoxib .
  • Anticancer Evaluation :
    In another study, synthesized benzoxazine derivatives were tested against various cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively and altered cytokine release profiles, suggesting their potential as anticancer agents .
  • Antimicrobial Testing :
    A limited evaluation was conducted on the antimicrobial properties of related compounds. While some exhibited activity against specific strains, the overall effectiveness was modest compared to established antibiotics .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Research indicates that compounds similar to 7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit significant anti-inflammatory effects. These compounds often act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Activities

Activity TypeObserved EffectsReference
Inhibition of COXReduced edema in carrageenan models
Cytokine modulationDecreased levels of pro-inflammatory cytokines

A study demonstrated that derivatives of pyrazole compounds showed IC50 values lower than standard anti-inflammatory drugs like celecoxib, suggesting their potential utility in treating inflammatory conditions.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies focusing on its cytotoxic effects against different cancer cell lines. The mechanism is believed to involve the modulation of cytokines such as IL-6 and TNF-α, which are pivotal in tumor progression.

Table 2: Summary of Anticancer Activities

Activity TypeObserved EffectsReference
CytotoxicityInhibition of cell proliferation
Cytokine modulationAltered release profiles in cancer cells

In one notable study, synthesized benzoxazine derivatives were tested against multiple cancer types, revealing significant inhibition of cell growth and suggesting further development for therapeutic applications.

Antimicrobial Activity

Some derivatives related to This compound have shown antimicrobial properties against specific bacterial strains. However, the overall effectiveness is generally modest compared to established antibiotics.

Table 3: Summary of Antimicrobial Activities

Activity TypeObserved EffectsReference
Limited antimicrobial activityActivity against certain pathogens

A limited evaluation indicated that while some compounds exhibited activity against certain bacterial strains, they did not match the potency of conventional antibiotics.

Anti-inflammatory Study

A recent investigation into pyrazole derivatives highlighted their effectiveness in reducing inflammation in carrageenan-induced paw edema models. The most effective derivative displayed an IC50 value significantly lower than that of celecoxib.

Anticancer Evaluation

In another study focused on anticancer properties, various benzoxazine derivatives were tested against cancer cell lines. Results indicated effective inhibition of proliferation and alterations in cytokine release profiles.

Antimicrobial Testing

An evaluation conducted on the antimicrobial properties revealed some activity against specific bacterial strains; however, the overall effectiveness was limited compared to established antibiotics.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs reported in the literature:

Compound Name Substituents (Position) Molecular Weight Key Biological Activity/Properties Reference Evidence
7-Ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 7-Ethoxy, 2-Ph, 5-Thiophen-3-yl ~405.5 g/mol† Not explicitly reported; inferred from SAR N/A
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5-(4-Ethoxyphenyl), 2-Ph ~400.5 g/mol Structural analog; bioavailability studies
5-Isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-Isopropyl, 2-Naphthyl ~358.4 g/mol No explicit activity data
9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 9-Cl, 2-Naphthyl, 5-p-Tolyl 424.92 g/mol High purity (NLT 98%); pharmaceutical use
Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one derivatives (e.g., 6a, 6c, 6g) 5-Carbonyl, 7/9-Halogen ~320–350 g/mol BuChE inhibition (IC₅₀ = 1.06–1.63 mM)

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenation at positions 7 or 9 (e.g., Cl, Br) significantly enhances BuChE inhibitory activity , as seen in pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one derivatives . The target compound’s 7-ethoxy group may reduce inhibitory potency compared to halogenated analogs but improve metabolic stability.
  • Thiophene vs. Phenyl Groups : The 5-(thiophen-3-yl) substituent introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) absent in phenyl or pyridyl analogs .

Synthetic Methodologies :

  • The target compound’s synthesis likely follows protocols similar to those for tricyclic pyrazolo-oxazines:

  • Cyclization of styrene ketones with hydrazine hydrate .
  • Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for thiophene introduction) .
    • In contrast, halogenated derivatives (e.g., 9-Cl in ) require electrophilic aromatic substitution or directed ortho-metalation.

Bioavailability :

  • Analogs with 5-aryl or 5-heteroaryl groups (e.g., thiophen-3-yl, naphthyl) comply with Lipinski’s and Veber’s rules, suggesting favorable oral absorption .
  • Molecular weight and logP variations (e.g., 358–425 g/mol) indicate tunable solubility for diverse therapeutic applications.

Structural Characterization :

  • While the target compound lacks reported crystallographic data, related structures (e.g., 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline) have been analyzed via X-ray diffraction and DFT calculations to correlate molecular geometry with optoelectronic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

  • Methodology : A multi-step approach is typically employed:

  • Step 1 : Coupling reactions using bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate (PyBroP) and triethylamine in 1,4-dioxane under inert atmosphere to activate intermediates .
  • Step 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at elevated temperatures (110°C) to introduce the thiophen-3-yl group .
  • Cyclization : Intramolecular cyclization under basic conditions (e.g., sodium ethoxide) to form the pyrazolo-oxazine core .
    • Key Considerations : Use anhydrous solvents and monitor reaction progress via TLC or LC-MS to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H/13C NMR to confirm regiochemistry of the ethoxy, phenyl, and thiophen-3-yl groups. Aromatic proton splitting patterns distinguish substitution positions .
  • IR : Validate carbonyl (C=O) and ether (C-O-C) functional groups in the oxazine ring .
  • X-ray Crystallography : Resolve ambiguities in fused-ring conformation and stereochemistry .
  • HRMS : Confirm molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclization step?

  • Problem : Competing side reactions (e.g., dimerization or incomplete ring closure).
  • Solutions :

  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh3)4) or copper catalysts to enhance efficiency .
  • Temperature Control : Gradual heating (e.g., reflux in ethanol) improves cyclization kinetics .
  • Additives : Use molecular sieves to scavenge water or bases (e.g., K2CO3) to deprotonate intermediates .

Q. What strategies address regioselectivity challenges in forming the pyrazolo-oxazine core?

  • Substituent Effects : Electron-donating groups (e.g., ethoxy) direct cyclization to the para position, while thiophen-3-yl’s steric bulk influences ring closure .
  • Computational Modeling : DFT calculations predict transition-state energies to identify favorable pathways .
  • Protecting Groups : Temporarily mask reactive sites (e.g., ethoxy as a silyl ether) to control regiochemistry .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Tautomerism or conformational flexibility in the dihydro-oxazine ring may cause signal splitting. Use variable-temperature NMR to assess exchange processes .
  • Impurity Analysis : LC-MS or HPLC isolates byproducts (e.g., uncyclized intermediates) for structural identification .
  • X-ray Validation : Crystallize the compound to unambiguously assign connectivity .

Q. What methods evaluate the compound’s pharmacological potential?

  • Enzyme Assays : Screen against kinases or phosphodiesterases (PDEs) using fluorescence-based assays (e.g., AOAC SMPR 2014.011 protocols) .
  • Docking Studies : Model interactions with PDE5 or cancer targets (e.g., BCR-ABL) using PyRx or AutoDock .
  • ADMET Profiling : Assess metabolic stability (CYP450 inhibition) and solubility (shake-flask method) .

Data Contradiction Analysis

Q. Conflicting biological activity How to identify the source of variability?

  • Experimental Design :

  • Control Replicates : Ensure triplicate assays with positive/negative controls (e.g., sildenafil for PDE5 inhibition) .
  • Batch Analysis : Compare multiple synthetic batches to rule out impurity-driven effects .
    • Statistical Tools : Use ANOVA to assess significance of IC50 variations across studies .

Q. Discrepancies in reported synthetic yields: What factors contribute?

  • Reagent Purity : Degraded PyBroP reduces coupling efficiency. Titrate reagents via NMR prior to use .
  • Oxygen Sensitivity : Inert atmosphere (N2/Ar) is critical for palladium-mediated steps .
  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) improve intermediate solubility vs. non-polar alternatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.